Oxyresveratrol 3'-O-beta-D-glucopyranoside Oxyresveratrol 3'-O-beta-D-glucopyranoside Oxyresveratrol 3'-O-beta-D-glucopyranoside is a natural product found in Veratrum dahuricum, Morus nigra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 144525-40-6
VCID: VC21182027
InChI: InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
SMILES: C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol

Oxyresveratrol 3'-O-beta-D-glucopyranoside

CAS No.: 144525-40-6

Cat. No.: VC21182027

Molecular Formula: C20H22O9

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Oxyresveratrol 3'-O-beta-D-glucopyranoside - 144525-40-6

CAS No. 144525-40-6
Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key GGQVPULXXVQLRT-CUYWLFDKSA-N
Isomeric SMILES C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
SMILES C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Chemical Structure and Properties

Oxyresveratrol 3'-O-beta-D-glucopyranoside, also known as (E)-Oxyresveratrol 3'-O-b-D-glucoside, belongs to the stilbenoid and glycoside class of compounds. It features a stilbene backbone with hydroxyl groups and a glucose moiety attached at the 3' position via a beta-glycosidic bond. The compound's structure provides both lipophilic and hydrophilic properties, allowing for unique biochemical interactions within biological systems. The presence of the glucose moiety significantly alters the parent compound's pharmacokinetic profile and potentially its biological activities.

Molecular Characteristics

Oxyresveratrol 3'-O-beta-D-glucopyranoside possesses several identifying molecular characteristics that define its chemical behavior. The compound has a molecular formula of C20H22O9 and a molecular weight of 406.4 g/mol . Its IUPAC name is 2-[3-[(Z)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, though some sources indicate the (E) configuration rather than (Z) . The compound contains multiple hydroxyl groups that contribute to its antioxidant properties, while the glucose moiety enhances its water solubility compared to the aglycone form.

Structural Identifiers

For research and database purposes, Oxyresveratrol 3'-O-beta-D-glucopyranoside is cataloged with various identifiers that facilitate its recognition across different chemical databases and literature sources. The compound is registered with key identifiers as outlined in the table below:

Identifier TypeValue
CAS Number144525-40-6
PubChem CID131752852
ChEBI IDCHEBI:176004
HMDB IDHMDB0040555
InChIKeyGGQVPULXXVQLRT-UPHRSURJSA-N
SMILESC1=CC(=C(C=C1O)O)/C=C\C2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Biosynthesis and Natural Occurrence

Oxyresveratrol 3'-O-beta-D-glucopyranoside represents an important component of the plant antioxidant and defense systems. Plant polyphenols, including dietary polyphenols such as resveratrol and its derivatives, play crucial roles in protecting plants against various environmental stressors and pathogens. The glycosylation of polyphenols occurs naturally in plants as a mechanism to enhance their stability and functionality within cellular environments.

Glycosylation Mechanism

The glycosylation of resveratrol and its derivatives, including oxyresveratrol, serves as a protective mechanism in plants. Research indicates that the attachment of a glucose moiety to the hydroxyl groups of polyphenols helps protect these vital molecules from enzymic oxidation . This modification extends their half-life in plant cells and maintains their beneficial antioxidant capacity and biological properties over longer periods. The specific enzyme-catalyzed process involves glycosyltransferases that facilitate the transfer of the glucose moiety from an activated donor to the acceptor hydroxyl group on the polyphenol structure.

Significance of Glycoside Formation

The formation of the 3'-O-beta-D-glucopyranoside of oxyresveratrol significantly alters the parent compound's biochemical behavior. Studies have shown that substitution at the hydroxy group, particularly with glucose, affects the compound's susceptibility to enzymic oxidation by tyrosinases . Specifically, when the p-hydroxy group is substituted with either glucose or methyl, enzymic oxidation by both mushroom and grape tyrosinases is abolished. Substitution at the m-hydroxy group with glucose results in a much lower affinity of the enzymes for the glycoside, further protecting the compound from degradation . This natural modification strategy enhances the compound's stability while potentially preserving its beneficial biological properties.

Biochemical Properties and Activities

The biochemical properties of Oxyresveratrol 3'-O-beta-D-glucopyranoside derive from its unique structural features combining the stilbenoid backbone with the glucose moiety. These structural elements contribute to its solubility profile, stability characteristics, and various biological activities that make it potentially valuable for therapeutic applications.

Solubility and Stability

Oxyresveratrol 3'-O-beta-D-glucopyranoside demonstrates improved solubility compared to its aglycone counterpart due to the hydrophilic nature of the glucose moiety. According to available data, the compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For enhanced solubility in laboratory settings, warming the compound to 37°C and using ultrasonic agitation is recommended . The glycosylation significantly improves the compound's stability against enzymatic oxidation, as demonstrated by studies on similar glycosylated polyphenols. This increased stability potentially translates to extended biological half-life and improved pharmacokinetic properties in biological systems.

Antioxidant Properties

As a derivative of oxyresveratrol, which itself belongs to the resveratrol family of compounds, Oxyresveratrol 3'-O-beta-D-glucopyranoside likely retains significant antioxidant properties. The parent compound resveratrol and its derivatives are known for their ability to neutralize free radicals and reduce oxidative stress in biological systems. The glycosylation of these compounds has been shown to help protect their antioxidant capacity by preventing premature oxidation and degradation . This protective effect allows the glycosylated compounds to maintain their beneficial antioxidant activities for longer periods in biological environments, potentially enhancing their therapeutic efficacy in conditions associated with oxidative stress.

Enzymatic Interactions

The interactions between Oxyresveratrol 3'-O-beta-D-glucopyranoside and various enzymes reveal important insights into its biological behavior and potential applications. Particularly notable are its interactions with tyrosinases and other oxidative enzymes that influence its stability and functionality in biological systems.

Resistance to Tyrosinase Oxidation

A significant property of Oxyresveratrol 3'-O-beta-D-glucopyranoside is its resistance to enzymatic oxidation by tyrosinases. Research indicates that glycosylation of polyphenols at specific positions dramatically affects their susceptibility to enzyme-catalyzed oxidation. Studies on the glycosylation of resveratrol have demonstrated that substitution at the p-hydroxy group with glucose abolishes enzymic oxidation by both mushroom and grape tyrosinases . Similarly, when the m-hydroxy group is substituted with glucose, as in Oxyresveratrol 3'-O-beta-D-glucopyranoside, the affinity of tyrosinases for the compound is significantly reduced . This resistance to enzymatic oxidation helps preserve the compound's structural integrity and extends its biological half-life, allowing it to maintain its beneficial properties for longer periods in cellular environments.

Biological Implications of Enzyme Resistance

The resistance of Oxyresveratrol 3'-O-beta-D-glucopyranoside to enzymatic oxidation has important implications for its biological activities and potential therapeutic applications. By evading rapid degradation by oxidative enzymes, the compound can remain active for extended periods, potentially enhancing its efficacy in various biological processes. Researchers have suggested that the glycosylation of polyphenols in nature helps to protect these vital molecules, maintaining their beneficial antioxidant capacity and biological properties . This evolutionary strategy may be leveraged in pharmaceutical applications to develop more stable and effective therapeutic agents based on polyphenolic structures. The enhanced stability could also contribute to improved bioavailability and more consistent biological effects compared to non-glycosylated counterparts.

SupplierLocationPurityPackage SizesAdditional Notes
Chengdu Greenpure Biopharma CO.,LtdChina98%5mgClassified as stilbene glucosides
BOC SciencesUnited States>95%5mgOffers custom synthesis services
Hubei Ipure Biology Co., LtdChina98%10mg, 25mg, 50mg, 100mgTrading company
TargetMol Chemicals Inc.United StatesNot specified5mgFor laboratory use only
Shanghai Tauto Biotech Co., Ltd.China97%10mg, 20mg, 1g, 5g, 10g, 1kgReagent supplier

The availability of the compound in various quantities and purities allows researchers to select products that best suit their specific experimental requirements and budget constraints. Most suppliers provide high-purity products (95-98%) suitable for research applications, with package sizes ranging from small quantities for preliminary studies to larger amounts for more extensive research programs.

Future Research Directions

The current understanding of Oxyresveratrol 3'-O-beta-D-glucopyranoside provides a foundation for future research that could expand its applications and elucidate its full potential in various scientific and therapeutic contexts. Several promising avenues for investigation could significantly advance our knowledge of this compound.

Structure-Activity Relationship Studies

Future research should focus on comprehensive structure-activity relationship studies to better understand how the specific glycosylation pattern of Oxyresveratrol 3'-O-beta-D-glucopyranoside influences its biological activities. Comparing the activities of this compound with differently glycosylated derivatives and the parent aglycone would provide valuable insights into the optimal structural configurations for specific biological targets and therapeutic applications. Such studies could involve systematic modifications of the glycosylation pattern and assessment of the resulting effects on properties such as antioxidant capacity, enzyme inhibition, and cellular uptake. This approach would help identify the structural features most critical for desired biological activities and guide the design of optimized derivatives with enhanced therapeutic potential.

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